molecular formula C18H18N2OS B2761537 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide CAS No. 450349-87-8

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2761537
CAS No.: 450349-87-8
M. Wt: 310.42
InChI Key: GGVORHLVFJNBQX-UHFFFAOYSA-N
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Description

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide is a chemical compound with the molecular formula C18H18N2OS and a molecular weight of 310.42 g/mol. This compound features an indole ring substituted with an ethyl group at the 1-position and a sulfanyl group at the 3-position, which is further connected to a phenylacetamide moiety. The indole ring is a common structural motif in many biologically active compounds, making this compound of interest in various fields of research.

Scientific Research Applications

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Preparation Methods

The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylindole-3-thiol with N-phenylacetyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of greener chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the phenylacetamide moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide can be compared with other similar compounds, such as:

    N-phenylacetamide: A simpler analog without the indole and sulfanyl groups, used primarily as an analgesic and antipyretic agent.

    1-ethylindole-3-thiol: The precursor to the target compound, which lacks the phenylacetamide moiety but retains the indole and sulfanyl functionalities.

    1,2,3-triazole derivatives: Compounds with similar biological activities, often used in drug discovery and material science.

The uniqueness of this compound lies in its combination of the indole, sulfanyl, and phenylacetamide moieties, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-20-12-17(15-10-6-7-11-16(15)20)22-13-18(21)19-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVORHLVFJNBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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